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molecular formula C14H12N2 B3052878 2-(1H-Indol-1-yl)aniline CAS No. 473918-48-8

2-(1H-Indol-1-yl)aniline

Cat. No. B3052878
M. Wt: 208.26 g/mol
InChI Key: HMPYMEWXRJVKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115784B2

Procedure details

Using the general procedure, indole (0.117 g, 1.00 mmol) was coupled at 80° C. with 2-iodoaniline (0.263 g, 1.20 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (32 μL, 0.20 mmol, 20 mol %) and toluene (1.0 mL) to give the crude product. The above product was identified by comparison (GC) to a previously prepared sample and the GC yield was determined to be 92%.
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
0.263 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
32 μL
Type
reactant
Reaction Step Four
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.I[C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13].[O-]P([O-])([O-])=O.[K+].[K+].[K+].CN[C@@H]1CCCC[C@H]1NC>[Cu]I.C1(C)C=CC=CC=1>[NH2:13][C:12]1[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=1[N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.117 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0.263 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Step Three
Name
K3PO4
Quantity
2.1 mmol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
32 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Five
Name
CuI
Quantity
9.5 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)N1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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